Amlodipine hydrochloride
Description
Historical Perspectives in Chemical Research of Dihydropyridine (B1217469) Calcium Channel Blockers
The journey to the discovery of amlodipine (B1666008) is rooted in the broader history of calcium channel blocker research. In the mid-1960s, scientists began to unravel the crucial role of calcium ions in muscle contraction. nih.gov This foundational understanding paved the way for the development of drugs that could modulate this process. The first generation of dihydropyridines, such as nifedipine, emerged in the 1970s. nuph.edu.uanih.gov While effective, these early agents were characterized by a short duration of action, necessitating frequent dosing. nih.gov
Subsequent research focused on creating longer-acting compounds to improve therapeutic convenience. This led to the development of second-generation dihydropyridines, which were often slow-release formulations of existing drugs. nih.gov The third generation, which includes amlodipine, represented a significant leap forward with inherently more stable pharmacokinetics. nih.gov Amlodipine was first patented in 1982 and received approval from the United States Food and Drug Administration (FDA) in 1987. nih.govajprd.com Its development marked a pivotal moment, offering a once-daily dosing option that distinguished it from its predecessors. nih.gov
Scope and Significance of Academic Research on Amlodipine Hydrochloride
Academic research on this compound is extensive, covering its synthesis, chemical properties, and intricate pharmacological actions. The compound's unique characteristics, such as its high bioavailability and long half-life, have made it a subject of continuous investigation. wikipedia.orgnih.gov Researchers have explored its mechanism of action at a molecular level, its metabolic pathways, and its effects on various physiological systems. This body of research has not only solidified the understanding of amlodipine's therapeutic benefits but has also contributed to the broader knowledge of calcium channel modulation and cardiovascular pharmacology. e-jcpp.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
246852-07-3 |
|---|---|
Molecular Formula |
C20H26Cl2N2O5 |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H |
InChI Key |
BSBOZVBRVBLCLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |
Appearance |
Solid powder |
Other CAS No. |
246852-07-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amlodipine hydrochloride, Amlodipine HCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Research
Established Synthetic Routes for Amlodipine (B1666008) Hydrochloride Precursors
The cornerstone of amlodipine synthesis is the Hantzsch 1,4-dihydropyridine (B1200194) (DHP) synthesis, a multicomponent reaction first reported in 1881. derpharmachemica.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. For amlodipine, the non-symmetrical nature of the molecule, with two different ester groups and a functionalized side chain, necessitates a more linear and controlled approach rather than a simple one-pot condensation. beilstein-journals.org
The established routes generally involve the synthesis of key intermediates which are then cyclized to form the dihydropyridine (B1217469) ring. A common precursor is phthalimidoamlodipine (B1677751), where the primary amino group on the ethoxymethyl side chain is protected by a phthalimido group. google.com This protected intermediate offers advantages as it is a stable, crystalline solid that is more easily purified, and the phthalimido group can be removed in a subsequent step without the explosion hazard associated with azide (B81097) precursors. google.com
One widely practiced industrial synthesis involves a three-component condensation to form the DHP ring using the following key precursors:
2-Chlorobenzaldehyde (B119727) : Provides the C4-phenyl substituent of the dihydropyridine ring.
Methyl 3-aminocrotonate : One of the β-enamine components.
Ethyl 4-(2-phthalimidoethoxy)acetoacetate : The second β-ketoester component, containing the protected aminoethoxy side chain. wipo.intepo.org
The reaction between these precursors is typically carried out in an alcohol solvent like isopropanol. wipo.int However, a significant challenge in the Hantzsch synthesis, particularly for amlodipine, is the low yield, which can be as low as 10-25% due to the ortho-substituted 2-chlorobenzaldehyde. beilstein-journals.orgacs.org Various patents describe modifications to overcome these low yields, such as using a pyrrole (B145914) derivative as a protected amino precursor, which is later converted to the primary amine. This approach has been reported to increase the Hantzsch reaction yield to approximately 53%. mdpi.comgoogle.com
Another established strategy involves a stepwise condensation. For instance, 2-chlorobenzaldehyde is first reacted with ethyl 4-(2-(phthalimido)ethoxy)acetoacetate in the presence of a base like piperidine (B6355638) to form a Michael acceptor, methyl 2-(2-chlorobenzylidene)acetoacetate. epo.orgresearchgate.net This intermediate is then cyclized with methyl 3-aminocrotonate in a solvent such as ethanol (B145695) to yield the phthalimido-protected amlodipine precursor. researchgate.net The final step is the deprotection of the phthalimido group, often using methylamine (B109427) or hydrazine, to yield the amlodipine free base. google.comwipo.int
The following table summarizes key reactions in established precursor synthesis:
| Precursors | Reaction Type | Key Intermediate/Product | Reported Yield | Reference(s) |
| 2-Chlorobenzaldehyde, Methyl 3-aminocrotonate, Azide-containing precursor | Hantzsch Synthesis | Azidoamlodipine | 19% | acs.org |
| 2-Chlorobenzaldehyde, Ethyl 4-(2-phthalimidoethoxy)acetoacetate, Methyl 3-aminocrotonate | Hantzsch-type Condensation | Phthalimidoamlodipine | ~70% | epo.org |
| Pyrrole derivative, Methyl aminocrotonate, 2-Chlorobenzaldehyde | Hantzsch Reaction | 1,4-dihydropyridine derivative with pyrrole residue | ~53% | mdpi.comgoogle.com |
| Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, Ammonium (B1175870) acetate (B1210297) | Condensation | Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate | Good | epo.org |
Novel Synthetic Approaches and Derivatization Strategies for Amlodipine Hydrochloride
Research continues to explore innovative synthetic methods to overcome the limitations of classical approaches and to synthesize novel analogs with potentially improved properties.
A novel approach for the final salt formation step involves a low-temperature solid-phase synthesis method. A Chinese patent describes the preparation of amlodipine besylate by grinding amlodipine free base and benzenesulfonic acid at a low temperature. google.com The method utilizes water as a mineralizer to reduce the reaction's activation energy and increase the reaction speed, ensuring a more complete reaction. google.com This solvent-free approach is presented as being simple to operate and environmentally friendly. google.com
While this specific patent focuses on the final salt formation, solid-phase synthesis has also been developed for the core 1,4-dihydropyridine (DHP) nucleus itself. acs.orgacs.org In this general strategy, an amine-functionalized polystyrene resin is used as a solid support. A β-keto ester is attached to the resin to form an immobilized enamino ester. acs.org This resin-bound intermediate is then reacted with an aldehyde and another β-keto ester to construct the DHP ring on the solid support. The final product is cleaved from the resin using trifluoroacetic acid. acs.orgacs.org This methodology is amenable to combinatorial chemistry, allowing for the rapid synthesis of a library of DHP derivatives for screening. nih.gov
In the search for new calcium channel blockers, researchers have designed and synthesized pyrimidine (B1678525) derivatives as bioisosteric analogs of dihydropyridines like amlodipine. mdpi.commdpi.com The rationale is that the pyrimidine ring can mimic the dihydropyridine core, which is crucial for biological activity. researchgate.net These analogs are often synthesized via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. mdpi.comresearchgate.net
One study detailed the synthesis of a series of novel pyrimidine derivatives starting from Biginelli-derived precursors. mdpi.com Various functionalities, such as arylsulfonylhydrazino and thiocarbamoylhydrazino groups, were introduced to the pyrimidine core. mdpi.comnih.gov Some of the synthesized compounds exhibited significant ex vivo calcium channel blocking activity, with a few selected for further evaluation, demonstrating good hypotensive effects in animal models. mdpi.comnih.gov Another research effort focused on creating hybrids of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with other heterocyclic structures like indole, quinoline, and pyrazole. mdpi.comresearchgate.net The resulting compounds were evaluated for their antihypertensive activity, with several showing potency comparable to the reference drug nifedipine. mdpi.comnih.gov
The following table highlights key findings from the synthesis of pyrimidine analogs:
| Starting Materials | Reaction Type | Resulting Scaffold | Biological Finding | Reference(s) |
| Thiourea, Ethyl acetoacetate, various aromatic aldehydes (e.g., 1H-indole-2-carbaldehyde) | Biginelli Reaction | 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives | Several analogs showed antihypertensive activity comparable to nifedipine. | mdpi.comresearchgate.netnih.gov |
| Biginelli-derived pyrimidine precursors, various hydrazines and sulfonyl chlorides | Multi-step modification | Pyrimidine core with diverse functionalities (hydrazone, pyrazole, thiazoline) | Compounds identified with high ex vivo calcium channel blocking activity. | mdpi.comnih.gov |
Optimization of this compound Synthesis Processes for Purity and Yield
Given the commercial importance of amlodipine, significant effort has been dedicated to optimizing its synthesis to maximize purity and yield, thereby making the process more industrially viable and cost-effective.
A key area of optimization focuses on the Hantzsch cyclization step to form the phthalimidoamlodipine intermediate. Research has shown that controlling the molar ratio of the reactants is critical for minimizing the formation of impurities. google.com A Chinese patent reports that using a molar ratio of methyl 3-aminocrotonate to 4-(2-phthalimidoethoxy)acetoacetate of 3:1 or greater significantly reduces the formation of major transesterification by-products. google.com
Purification of the phthalimidoamlodipine intermediate is another critical step for ensuring the high purity of the final active pharmaceutical ingredient. Recrystallization is a common method for this purification. One patented process utilizes a specific toluene (B28343)/glacial acetic acid solvent system for recrystallization, which effectively removes impurities and yields an intermediate with a purity greater than 97%. google.com Another process describes purifying the intermediate by dissolving it in hot ethyl acetate and then cooling to crystallize the purified product. google.com
The final deprotection step, converting phthalimidoamlodipine to amlodipine, has also been a target for optimization. While aqueous methylamine is often used, this can introduce water and complicate the work-up. google.com An improved process involves purging methylamine gas through a solution of phthaloyl amlodipine in an organic solvent like toluene or isopropyl alcohol. google.comwipo.int This method avoids a large excess of water, potentially simplifying the isolation of the amlodipine free base.
Finally, the purification of the final amlodipine salt is crucial. One method describes recrystallizing crude amlodipine besylate from methanol (B129727) to achieve a purity of over 99% as assessed by HPLC. googleapis.com The resolution of racemic amlodipine to obtain the pure S-enantiomer (levamlodipine) has also been optimized. A novel method uses natural L-tartaric acid in DMF as a solvent, which preferentially crystallizes the S-amlodipine tartrate salt, offering a more cost-effective resolution compared to methods requiring unnatural D-tartaric acid. researchgate.net
The table below summarizes various optimization strategies and their outcomes:
| Process Step | Optimization Strategy | Outcome | Reference(s) |
| Hantzsch Cyclization | Molar ratio of methyl 3-aminocrotonate to precursor ≥ 3:1 | Reduced formation of transesterification by-products. | google.com |
| Intermediate Purification | Recrystallization of phthalimidoamlodipine from toluene/glacial acetic acid | Purity of intermediate > 97%. | google.com |
| Deprotection | Use of methylamine gas in toluene or isopropyl alcohol for deprotection | Avoids excess water, potentially simplifying product isolation. | google.comwipo.int |
| Final Product Purification | Recrystallization of amlodipine besylate from methanol | Purity > 99% (HPLC). | googleapis.com |
| Chiral Resolution | Use of L-tartaric acid in DMF to resolve racemic amlodipine | Preferential crystallization of S-amlodipine tartrate; cost-effective. | researchgate.net |
Advanced Analytical Characterization Techniques for Amlodipine Hydrochloride
Chromatographic Methodologies in Amlodipine (B1666008) Hydrochloride Analysis
Chromatographic techniques are paramount in the analysis of Amlodipine Hydrochloride, offering high-resolution separation from potential impurities and co-formulated drugs.
High-Performance Liquid Chromatography (HPLC) stands as the most widely employed technique for the determination of this compound. ijpsi.orgmedcraveonline.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase. ijpsi.orgscispace.com These methods are valued for their accuracy, precision, and specificity in separating amlodipine from other substances. scispace.com
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements over conventional HPLC. UPLC systems use columns with smaller particle sizes (typically less than 2 µm), which allows for faster analysis times, higher resolution, and increased sensitivity. irjpms.com This makes UPLC particularly advantageous for high-throughput screening and for detecting low concentrations of amlodipine and its metabolites in biological fluids. irjpms.comresearchgate.net
Several studies have detailed specific HPLC and UPLC methods for this compound analysis:
A validated RP-HPLC method for the simultaneous determination of amlodipine and benazepril (B1667978) hydrochloride used a C18 column with a mobile phase of triethylamine (B128534), acetonitrile (B52724), and methanol (B129727). scispace.com Detection was carried out at 235 nm. scispace.com
Another RP-HPLC method for amlodipine in plasma utilized a C18 column and a mobile phase of methanol, ammonium (B1175870) acetate-acetonitrile, with pH adjusted to 7.1. indexcopernicus.com The method demonstrated a limit of detection of 0.2 ng/ml. indexcopernicus.com
A UPLC-MS/MS method was developed for the simultaneous quantification of amlodipine, hydrochlorothiazide, and losartan (B1675146) in a combined tablet dosage form, showcasing the power of this technique for complex mixtures. scirp.org The total run time was a mere 5 minutes. scirp.org
Interactive Data Table: HPLC and UPLC Methods for this compound Analysis
| Parameter | HPLC Method 1 scispace.com | HPLC Method 2 indexcopernicus.com | UPLC-MS/MS Method scirp.org |
| Stationary Phase | C18 | C18 | ACQUITY BEH C18 (1.7 µm) |
| Mobile Phase | Triethylamine: Acetonitrile: Methanol (50:25:25) | Methanol: Ammonium acetate-acetonitrile (38:38:24) | Acetonitrile & 1% Ammonium acetate (B1210297) (pH 2.8) |
| Detection | UV at 235 nm | Not Specified | Mass Spectrometry (MS) |
| Retention Time | 16.999 min | ~15 min | 3.7 min |
| Application | Combined Dosage Form | Plasma | Combined Tablet Dosage Form |
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable chromatographic technique for the analysis of this compound. ijpsi.orgmedcraveonline.com It offers several advantages, including the ability to analyze multiple samples simultaneously, which can be cost-effective and time-efficient. nih.gov In HPTLC, a small amount of sample is spotted onto a plate coated with a thin layer of adsorbent (the stationary phase), and a solvent (the mobile phase) moves up the plate by capillary action, separating the components.
Validated HPTLC methods have been successfully applied for the simultaneous estimation of this compound with other drugs in combined dosage forms. researchgate.neteurasianjournals.comajrconline.org
One method utilized a mobile phase of toluene (B28343), chloroform, methanol, acetonitrile, and formic acid for the simultaneous estimation of olmesartan (B1677269) medoxomil, amlodipine besylate, and hydrochlorothiazide. nih.gov
Another HPTLC method for the simultaneous quantification of amlodipine besylate and nebivolol (B1214574) hydrochloride used a mobile phase of methylene (B1212753) chloride, methanol, and ammonia (B1221849). researchgate.net Densitometric analysis was performed at 285 nm. researchgate.net
For the simultaneous determination of amlodipine besylate and atorvastatin (B1662188) calcium, a mobile phase of ethyl acetate, methanol, and ammonia was employed, with detection at 365 nm. eurasianjournals.com
Interactive Data Table: HPTLC Methods for this compound Analysis
| Parameter | HPTLC Method 1 nih.gov | HPTLC Method 2 researchgate.net | HPTLC Method 3 eurasianjournals.com |
| Stationary Phase | Silica gel 60F254 | Silica gel 60 F254 | Silica gel 60 F254 |
| Mobile Phase | Toluene:Chloroform:Methanol:Acetonitrile:Formic acid (2:7:1.8:0.8:0.2 v/v) | Methylene Chloride:Methanol:Ammonia (8.5:1:0.5 v/v) | Ethyl acetate:Methanol:Ammonia (7.5:2:0.5 v/v/v) |
| Detection Wavelength | Not Specified | 285 nm | 365 nm |
| Rf Value for Amlodipine | 0.35 | 0.19 | 0.50 ± 0.02 |
| Application | Simultaneous Estimation in Tablets | Simultaneous Quantification in Tablets | Simultaneous Determination in Combined Dosage Forms |
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile and thermally stable compounds. While less common than liquid chromatography for this compound analysis due to its relatively low volatility, GC-based methods have been developed. scielo.brkurdishstudies.net These methods often require a derivatization step to increase the volatility and thermal stability of the amlodipine molecule.
GC-MS provides a high degree of certainty in the identification of amlodipine and its metabolites by providing both chromatographic retention time and mass spectral data. nih.gov This dual information is highly valuable in metabolic profiling and impurity identification. Research has shown that GC-MS can be used to compare the metabolic patterns of amlodipine in different species. nih.gov
Spectroscopic Techniques for this compound Quantification and Characterization
Spectroscopic techniques are widely used for the quantification of this compound, often favored for their simplicity, speed, and cost-effectiveness.
UV-Visible spectrophotometry is a simple and widely accessible technique for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. medcraveonline.comijpcbs.com The method is based on the measurement of the absorption of UV-Vis radiation by the analyte. Amlodipine besylate exhibits a maximum absorbance (λmax) at approximately 366 nm. ijpcbs.com The linearity of this method has been demonstrated in the concentration range of 5-25 μg/ml. ijpcbs.com
Derivative spectroscopy, a modification of conventional UV-Vis spectrophotometry, can enhance the resolution of overlapping spectra and eliminate background interference. medcraveonline.com This is particularly useful for the analysis of this compound in the presence of other drugs or excipients. rjptonline.orgajrconline.org First and second-order derivative methods have been developed for the simultaneous estimation of amlodipine with other cardiovascular drugs. rjptonline.orgresearchgate.net For instance, in a combination with Perindopril Erbumine, a first-order derivative method selected 220 nm for the estimation of Amlodipine Besylate, which is the zero-crossing point for Perindopril Erbumine. rjptonline.org
Interactive Data Table: UV-Vis Spectrophotometric Methods for this compound Analysis
| Parameter | UV-Vis Method ijpcbs.com | First Order Derivative Method rjptonline.org |
| λmax (nm) | 366 | 220 (for Amlodipine) |
| Linearity Range (µg/ml) | 5-25 | 2-22 (for Amlodipine) |
| Solvent | Distilled Water | Methanol |
| Application | Bulk and Tablet Dosage Form | Tablet Formulation |
Spectrofluorimetry is a highly sensitive spectroscopic technique that measures the fluorescence emitted by a substance. Amlodipine possesses native fluorescence, which can be exploited for its quantification. researchgate.net The sensitivity of spectrofluorimetric methods is often significantly higher than that of absorption spectrophotometry. researchgate.net
The fluorescence intensity of amlodipine can be greatly enhanced in the presence of micellar systems, such as Tween-80, leading to even lower detection limits. researchgate.net One study reported a 160% enhancement in fluorescence intensity in a Tween-80 micellar system, with measurement at 427 nm after excitation at 385 nm. researchgate.net This method was linear over a concentration range of 0.1–4.0 μg/ml. researchgate.net
Synchronous spectrofluorimetry, where both excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference (Δλ), can further improve selectivity. nih.gov A second derivative synchronous spectrofluorimetric method was developed for the simultaneous analysis of nebivolol hydrochloride and amlodipine besylate, with a Δλ of 40 nm. nih.gov
Interactive Data Table: Spectrofluorimetric Methods for this compound Analysis
| Parameter | Conventional Spectrofluorimetry researchgate.net | Second Derivative Synchronous Spectrofluorimetry nih.gov |
| Excitation Wavelength (nm) | 385 | Not Applicable (Δλ = 40 nm) |
| Emission Wavelength (nm) | 427 | 393 (for Amlodipine) |
| Linearity Range (µg/ml) | 0.1–4.0 | 0.5-10 |
| Enhancement | 160% in Tween-80 | Not Applicable |
| Application | Pharmaceutical Formulations and Spiked Human Plasma | Combined Dosage Form |
Fourier Transform Infrared (FT-IR) Spectroscopy and Transmission FT-IR
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the characterization of this compound, providing insights into its functional groups and molecular structure. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. These spectral fingerprints are instrumental in confirming the identity and purity of the compound.
Key characteristic peaks observed in the FT-IR spectrum of this compound include:
N-H stretching vibrations: Typically observed in the region of 3300-3400 cm⁻¹, corresponding to the primary amine group.
C-H stretching vibrations: Aromatic and aliphatic C-H stretches appear in the range of 2850-3100 cm⁻¹.
C=O stretching vibrations: Strong absorption bands around 1650-1750 cm⁻¹ are indicative of the ester carbonyl groups.
C=C stretching vibrations: Bands in the 1600-1650 cm⁻¹ region can be attributed to the dihydropyridine (B1217469) ring.
C-O stretching vibrations: These are typically found in the 1000-1300 cm⁻¹ range, corresponding to the ester and ether linkages.
C-Cl stretching vibrations: The presence of the chlorophenyl group is confirmed by a band in the lower frequency region.
Transmission FT-IR, a common sampling technique for FT-IR, is frequently employed for the analysis of this compound. In this method, the infrared beam passes through the sample, and the transmitted light is detected. This technique is often used for analyzing solid samples, such as this compound powder, which can be prepared as a KBr (potassium bromide) pellet or as a mull.
The specificity of the FT-IR spectrum allows for its use in stability-indicating assays. For instance, degradation products of Amlodipine can be identified by the appearance of new peaks or shifts in existing peaks in the FT-IR spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to elucidate the chemical environment of the individual atoms within the molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of Amlodipine provides distinct signals for each unique proton in the molecule. drugbank.comhmdb.ca The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign them to specific protons. For example, the aromatic protons of the chlorophenyl group typically appear as multiplets in the downfield region (around 7.0-7.5 ppm). The protons of the dihydropyridine ring and the various alkyl and alkoxy groups give rise to characteristic signals in the upfield regions.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl). spectrabase.comresearchgate.netresearchgate.net For instance, the carbonyl carbons of the ester groups resonate at the most downfield positions.
2D NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate the proton and carbon signals, further aiding in the complete structural assignment of this compound. nih.gov
| Nucleus | Technique | Observed Chemical Shifts (ppm) - Representative Values |
|---|---|---|
| ¹H | 1D NMR | Aromatic (7.18-7.49), Dihydropyridine H (5.34), Methoxy (3.61), Ethoxy CH₂ (4.07-4.10), Methylene (4.62-4.71), Aminoethoxy (3.25-3.82), Methyl (2.29), Ethyl CH₃ (1.15-1.18) nih.gov |
| ¹³C | 1D NMR | Carbonyl (downfield), Aromatic (130-134), Dihydropyridine C=C (100-150), Methoxy (54.11), Ethoxy (15.93, 64.07), Aliphatic (20-70) nih.gov |
Mass Spectrometry (MS) Applications in this compound Research
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques widely used in the analysis of this compound in various matrices, including pharmaceutical formulations and biological fluids like human plasma. thieme-connect.cominnovareacademics.inscirp.orgthaiscience.inforesearchgate.netzsmu.edu.uathaiscience.infonih.gov
In LC-MS, the Amlodipine is first separated from other components in the sample by liquid chromatography, typically using a C18 column. thieme-connect.comzsmu.edu.ua The separated analyte then enters the mass spectrometer, where it is ionized, commonly by electrospray ionization (ESI) in the positive ion mode. thieme-connect.comthaiscience.info The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of Amlodipine.
LC-MS/MS provides even greater selectivity and sensitivity by performing a second stage of mass analysis. innovareacademics.inresearchgate.net In this technique, a specific precursor ion of Amlodipine (e.g., the protonated molecule [M+H]⁺ at m/z 409.2) is selected in the first mass analyzer, fragmented, and then the resulting product ions (e.g., at m/z 238.1 and 294.1) are detected in the second mass analyzer. scirp.orgthaiscience.info This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix effects, leading to lower limits of quantification. scirp.orgthaiscience.info
These methods have been successfully developed and validated for various applications, including bioequivalence studies and pharmacokinetic analysis. thieme-connect.comscirp.orgzsmu.edu.uathaiscience.info
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| LC-MS | Determination in human plasma | C18 column, ESI positive ionization, Mobile phase: 10 mmol/L ammonium acetate solution-methanol (30:70, v/v) | thieme-connect.com |
| LC-MS/MS | Quantification in human plasma | Atlantis dC18 column, ESI positive ion mode, MRM transition: 409 → 238.4 | innovareacademics.inresearchgate.net |
| LC-MS/MS | Quantification in human plasma | Diamond C18 column, ESI positive ion mode, MRM transitions: m/z 409.2→238.1, 294.1 | scirp.org |
| LC-MS/MS | Simultaneous determination with other drugs in human plasma | Eclipse C18 column, ESI positive ionization, MRM mode | zsmu.edu.ua |
Tandem Mass Spectrometry (MSn) for Degradation Product Identification
Tandem mass spectrometry (MSⁿ) is a crucial tool for the identification and structural elucidation of degradation products of Amlodipine. nih.govresearchgate.net Forced degradation studies, where Amlodipine is subjected to stress conditions like acid, base, oxidation, and heat, are performed to generate these degradation products. nih.govlcms.cz
LC-MS/MS and multi-stage mass spectrometry (MSⁿ) are then used to analyze the stressed samples. nih.govresearchgate.net By establishing a complete fragmentation pathway for the parent drug, the structures of the unknown degradation products can be characterized. nih.gov The fragmentation patterns of the degradation products are compared to that of Amlodipine to identify structural modifications.
For example, a common degradation product is the pyridine (B92270) analogue of Amlodipine (Impurity D), which is formed through oxidative degradation. lcms.czplos.orgnih.gov This and other degradation products can be identified by their unique mass-to-charge ratios and fragmentation patterns in the MS/MS spectra. nih.govlcms.cz Studies have identified several degradation products under various stress conditions, providing valuable information for ensuring the quality and stability of Amlodipine drug products. nih.govlcms.czplos.orgnih.gov
| Stress Condition | Observed Degradation | Identified Degradation Products (by m/z) | Reference |
|---|---|---|---|
| Acidic (5M HCl, 80°C) | 60% degradation | Impurity D (m/z 407), other products with m/z 180, 167, 230 | lcms.cz |
| Basic (1M NaOH, 80°C) | 25% degradation | Products with m/z 180, 167 | lcms.cz |
| Oxidative (30% H₂O₂, 80°C) | 20% degradation | Impurity D (m/z 407), other products with m/z 230 | lcms.cz |
| Thermal (80°C) | No major impurities found | - | lcms.cz |
| Photolytic | Degradation observed | Sixteen photoproducts identified, including Amlodipine pyridine derivative (AML 1, m/z 407.1385) | plos.orgnih.gov |
Electrophoretic and Electrochemical Methods
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) has emerged as a powerful and versatile analytical technique for the analysis of this compound, offering advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.govchromatographyonline.com It is particularly well-suited for the chiral separation of Amlodipine's enantiomers, S(-) and R(+)-Amlodipine. nih.govscielo.brscielo.brresearchgate.netresearchgate.net
The enantioselective separation is typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.govscielo.brscielo.br Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for Amlodipine. nih.govscielo.brscielo.brresearchgate.net Different types of CDs, including native α-CD and β-CD, as well as derivatized CDs like hydroxypropyl-β-CD (HP-β-CD) and carboxymethyl-β-CD (CM-β-CD), have been investigated to optimize the separation. nih.govscielo.brresearchgate.netresearchgate.net
The separation mechanism is based on the differential interactions between the Amlodipine enantiomers and the chiral selector, leading to different migration times in the capillary. The optimization of various parameters, such as the type and concentration of the chiral selector, the pH and composition of the BGE, applied voltage, and capillary temperature, is crucial for achieving baseline separation of the enantiomers. nih.govscielo.br CE methods have been successfully developed and validated for the determination of Amlodipine enantiomers in pharmaceutical preparations. nih.govscielo.brscielo.br
CE has also been employed for the simultaneous determination of Amlodipine with other drugs in combined dosage forms and in biological fluids like human plasma. nih.govchromatographyonline.comnih.govakjournals.comresearchgate.net
| Application | Chiral Selector/Method | Key Separation Conditions | Reference |
|---|---|---|---|
| Chiral discrimination of enantiomers | Carboxymethyl-β-CD (CM-β-CD) | 25 mM phosphate (B84403) buffer (pH 9.0), 15 mM CM-β-CD, +25 kV, 15°C | scielo.brscielo.br |
| Enantiomeric separation | Randomly methylated-β-CD (RAMEB) | 50 mM phosphate buffer (pH 3.0), 20 mM RAMEB, +25 kV, 15°C | nih.gov |
| Enantiomeric separation | α-CD | 25 mM H₃PO₄ (pH 3.0), 20 mM α-CD, 15°C | researchgate.net |
| Simultaneous determination with Atorvastatin | Isocratic method | Linearity range: 3-50 µg/mL | nih.gov |
| Simultaneous determination with Valsartan | - | 25 mM phosphate buffer (pH 8.0), +25 kV, 25°C | nih.gov |
Electrochemical Biosensor Development for Amlodipine Besylate Determination
The development of sensitive and selective analytical methods is crucial for pharmaceutical analysis. Electrochemical biosensors have emerged as a promising tool for the determination of amlodipine besylate, offering advantages such as simplicity and high sensitivity. brieflands.com Research has focused on creating novel biosensors using various materials to enhance detection capabilities.
One such study involved the development of a new biosensor based on the enzyme lipase (B570770) from Candida rugosa immobilized on a biodegradable biocomposite film made of polyaniline, iron oxide, and gelatin. mdpi.comdntb.gov.ua The principle of this biosensor is rooted in the electrochemical properties of amlodipine besylate (AMD), which exhibits an irreversible reduction signal at -0.185 V versus an Ag/AgCl electrode at a pH of 7.4. dntb.gov.ua The sensor demonstrated a wide linear range and a very low detection limit. mdpi.com Optimization studies found that the ideal temperature for the biosensor's response is 35 °C. mdpi.com
Another approach utilized a graphene-chitosan nanocomposite film to modify a glassy carbon electrode. brieflands.comresearchgate.net This modification significantly increased the redox peak currents of amlodipine besylate compared to a bare electrode, indicating that the graphene possessed electrocatalytic activity towards the compound. researchgate.net This method was successfully used to determine amlodipine in various samples, including serum and urine. brieflands.comresearchgate.net
A different highly sensitive technique, an electrochemiluminescence (ECL) sensor, was constructed using a reduced graphene oxide-copper sulfide (B99878) (rGO-CuS) composite. nih.gov This sensor, coupled with capillary electrophoresis to improve selectivity, showed a more than 5-fold enhancement in ECL intensity after being modified with the rGO-CuS composite. nih.gov This enhancement is attributed to the composite facilitating the electron transfer rate. nih.gov
The following table summarizes the performance characteristics of different electrochemical biosensors developed for amlodipine besylate determination.
| Sensor Type | Electrode Modification | Linear Range | Detection Limit | Optimal pH | Reference |
| Lipase-based Biosensor | Polyaniline/Fe₂O₃-Gelatin | 10⁻¹² M - 10⁻⁵ M | 10⁻¹² M | 7.4 | mdpi.com |
| Electrochemical Sensor | Graphene-Chitosan Composite | 1 µM - 70 µM | 0.6 µM | 7.3 | brieflands.comresearchgate.net |
| Electrochemiluminescence (ECL) Sensor | Reduced Graphene Oxide-Copper Sulfide | 0.008 µg/mL - 5.0 µg/mL | 2.8 ng/mL | - | nih.gov |
Advanced Imaging Techniques for Solid-State Analysis
Advanced imaging techniques are indispensable for analyzing the solid-state properties of active pharmaceutical ingredients, which can significantly influence their stability, dissolution, and bioavailability. Techniques like UV imaging and scanning electron microscopy provide critical insights into dissolution behavior and crystal structure.
UV Imaging for Dissolution Behavior
UV imaging is a powerful technique that allows for the real-time visualization of drug dissolution with high spatial and temporal resolution. nih.gov It provides detailed information about the concentration gradients that form near the surface of a solid drug sample as it dissolves. acs.orgacs.org This method has been effectively used to study the dissolution behavior of different solid forms of amlodipine. nih.gov
Studies using UV imaging have shown that the dissolution rate of amlodipine besylate is highly dependent on its solid form. nih.govacs.org Specifically, the amorphous form of amlodipine besylate dissolves faster than its crystalline counterparts. nih.govacs.orgresearchgate.net UV imaging investigations, combined with Raman spectroscopy, revealed that for amorphous amlodipine besylate, a solvent-mediated phase transformation occurs upon contact with the dissolution medium. nih.govacs.org The amorphous form was observed to recrystallize into the monohydrate form. acs.orgsciforum.net
In comparative dissolution studies under flow conditions (200 μL/min), the dissolution rates for three different forms of amlodipine were determined. dissolutiontech.com The rates at 10 minutes decreased in the order: amorphous > dihydrate > free base. dissolutiontech.com The UV absorbance maps generated during these experiments can visualize this difference, showing, for instance, a smaller area spanned by the contour lines for the slower dissolving dihydrate sample. acs.org
The table below summarizes the findings from UV imaging studies on the dissolution of different amlodipine forms.
| Amlodipine Form | Observed Dissolution Behavior | Solid-State Transformation | Analytical Technique(s) | Reference |
| Amorphous Amlodipine Besylate | Faster dissolution rate compared to crystalline forms. nih.govacs.orgresearchgate.net | Converts to the monohydrate form upon contact with dissolution media. acs.orgsciforum.net | UV Imaging, Raman Spectroscopy | nih.govacs.orgresearchgate.netsciforum.net |
| Amlodipine Besylate Dihydrate | Slower dissolution rate compared to the amorphous form. acs.orgdissolutiontech.com | Did not convert during dissolution. sciforum.net | UV Imaging, Raman Spectroscopy | acs.orgsciforum.netdissolutiontech.com |
| Amlodipine Free Base | Slowest dissolution rate of the three forms tested. dissolutiontech.com | Solvent-mediated phase transformation suggested. nih.govacs.org | UV Imaging | nih.govacs.orgdissolutiontech.com |
Scanning Electron Microscopy (SEM) for Crystal Morphology
Scanning Electron Microscopy (SEM) is a critical tool for characterizing the morphology, or the size and shape, of drug crystals. ijbpr.com The crystal morphology of an active pharmaceutical ingredient can have a significant impact on its formulation properties and dissolution behavior. ijbpr.com
SEM has been used to study various crystal forms of amlodipine salts. In one study, different polymorphs of amlodipine besylate were prepared and characterized. ijbpr.com The analysis revealed distinct differences in their crystal shapes, which were correlated with their dissolution profiles. ijbpr.comijbpr.com Another investigation compared the morphology of racemic amlodipine besylate with its S-enantiomer. researchgate.net The SEM images showed that the racemate exists as prismatic crystals of varying sizes, while the enantiomer appeared as agglomerated particles with an unrecognizable crystal form, confirming a morphological difference between them. researchgate.net
The morphology of amlodipine maleate (B1232345) has also been examined. SEM images of anhydrous amlodipine maleate revealed that the crystals are plate-like and partially aggregated. researchgate.net Further analysis of amlodipine particles using SEM showed a microplate-type geometry with irregular dimensions, and two distinct particle size populations were identified, centered around 23.45 µm and 2.15 µm. researchgate.netresearchgate.net For amorphous solid dispersions, SEM can be used to detect any trace crystallinity on the surface of granules. mdpi.com
The following table details the morphological characteristics of various amlodipine forms as observed by SEM.
| Compound Form | Observed Crystal Morphology | Particle Size | Reference |
| Amlodipine Besylate (Racemate) | Prismatic crystals of different sizes. | - | researchgate.net |
| S-Amlodipine Besylate (Enantiomer) | Agglomerated particles with an unrecognizable crystal form. | - | researchgate.net |
| Anhydrous Amlodipine Maleate | Plate-like, partially aggregated crystals. | - | researchgate.net |
| Amlodipine Particles | Microplate-type geometry with irregular dimensions. | 23.45 ± 5.23 µm and 2.15 ± 0.74 µm | researchgate.netresearchgate.net |
| Pure Crystalline Amlodipine Maleate (CAM) | Large, distinct crystalline particles. | - | mdpi.com |
Degradation Pathways and Chemical Stability Studies of Amlodipine Hydrochloride
Forced Degradation Studies on Amlodipine (B1666008) Hydrochloride
Amlodipine has been shown to be susceptible to degradation under various stress conditions, particularly acidic and alkaline hydrolysis, oxidation, and photolysis. arcjournals.orgresearchgate.net However, the extent of degradation is highly dependent on the specific conditions employed, such as the concentration of the stress agent, temperature, and duration of exposure, leading to some variability in reported findings. lcms.cznih.gov For instance, while some studies report significant degradation under acidic and oxidative conditions, others found the drug to be relatively stable under milder versions of the same stressors. nih.govulisboa.ptresearchgate.net
Table 1: Summary of Forced Degradation Studies on Amlodipine Hydrochloride
| Stress Condition | Experimental Parameters | Observed Degradation (%) |
|---|---|---|
| Acidic Hydrolysis | 5 M HCl at 80°C for 6 h | 75.2% researchgate.net |
| Acidic Hydrolysis | 5 M HCl at 80°C for 6 h | 60% lcms.cz |
| Acidic Hydrolysis | 1 M HCl for 72 h | 27.32% nih.gov |
| Acidic Hydrolysis | pH 3.0 | 55.50% arcjournals.org |
| Alkaline Hydrolysis | 5 M NaOH at 80°C for 6 h | Total Degradation researchgate.net |
| Alkaline Hydrolysis | 1 M NaOH at 80°C for 2 h | 25% lcms.cz |
| Alkaline Hydrolysis | 0.1 M NaOH at ambient temp. for 3 days | 43% nih.gov |
| Oxidative Degradation | 3% H₂O₂:Methanol (B129727) (80:20) at 80°C for 6 h | 80.1% researchgate.net |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 6 h | 20% lcms.cz |
| Photolytic Degradation | Photostability chamber for 14 days | 32.2% researchgate.net |
| Photolytic Degradation | UV Light Exposure | 56.11% arcjournals.org |
| Photolytic Degradation | UV radiation for 14 days | 22.38% ceon.rs |
| Thermal Degradation | 100 mg of drug at 80°C for 48 h | No major impurities found lcms.cz |
| Thermal Degradation | 105°C for 3 days | No degradation observed nih.gov |
Amlodipine is generally considered labile to acidic conditions. arcjournals.orgresearchgate.net Studies have shown significant degradation when the drug is exposed to strong acids at elevated temperatures. For example, treatment with 5 M hydrochloric acid (HCl) at 80°C for 6 hours resulted in degradation levels as high as 60% to 75.2%. lcms.czresearchgate.net Under less stringent conditions, such as 1 M HCl for 72 hours, a degradation of 27.32% was observed. nih.gov Another study using a pH 3.0 environment reported 55.50% degradation. arcjournals.org In contrast, some studies using milder conditions, such as 0.1 N HCl for 10 days or 0.1 M HCl for 3 days at ambient temperature, reported much lower degradation of 8% and 1%, respectively, suggesting the drug may be considered susceptible but relatively stable under moderate acidic stress. nih.govulisboa.pt
Alkaline hydrolysis is a significant degradation pathway for Amlodipine. ulisboa.ptresearchgate.net The drug demonstrates considerable instability in basic solutions, with the rate of degradation increasing with the strength of the base and temperature. researchgate.net In a highly basic environment of 5 M sodium hydroxide (B78521) (NaOH) at 80°C for 6 hours, total degradation of the compound was achieved. researchgate.net Milder conditions, such as 1 M NaOH at 80°C for 2 hours, led to 25% degradation. lcms.cz A study using 0.1 M NaOH at ambient temperature for three days showed 43% degradation. nih.gov Even at a basic pH of 8.5, a degradation of 41.32% has been reported. arcjournals.org
Amlodipine is susceptible to oxidative stress. Exposure to hydrogen peroxide (H₂O₂) has been shown to cause significant degradation. In one study, using a 3% H₂O₂ solution in a methanol-water mixture at 80°C for 6 hours resulted in 80.1% degradation. researchgate.net Another study reported 20% degradation after 6 hours at 80°C in 30% H₂O₂. lcms.cz However, under milder conditions, such as 3% H₂O₂ at ambient temperature for three days, only about 1% degradation was observed, indicating stability under those specific parameters. nih.govulisboa.pt
Photodegradation is a key pathway for Amlodipine decomposition. ulisboa.pt The molecule is known to be photosensitive, and exposure to both UV and natural light can lead to the formation of degradation products. arcjournals.org A study involving 14 days of exposure in a photostability chamber resulted in 32.2% degradation. researchgate.net Another report indicated a 56.11% degradation upon exposure to UV light. arcjournals.org More specific studies on tablets in their primary packaging showed a content reduction of 22.38% after 14 days of UV radiation and 19.89% after exposure to visible light. ceon.rs The primary mechanism of photodegradation involves the aromatization of the dihydropyridine (B1217469) ring to form a pyridine (B92270) derivative. nih.govnih.gov This degradation follows pseudo-first-order kinetics. nih.gov
The stability of this compound under thermal stress appears to be condition-dependent. Several studies have reported that the drug is relatively stable to heat. For instance, no significant degradation was observed when the substance was stored at 105°C for 3 days or at 80°C for 48 hours. lcms.cznih.gov However, other research has identified specific thermal degradation products. researchgate.net These products are typically formed through intramolecular cyclization reactions. researchgate.net This suggests that while Amlodipine may be stable under certain dry heat conditions, prolonged exposure or specific circumstances can induce thermal decomposition.
Identification and Characterization of this compound Degradation Products
Various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS/MS), have been employed to identify and characterize the structures of Amlodipine degradation products. lcms.czresearchgate.net
The most commonly identified degradation product across multiple stress conditions is the pyridine derivative, also known as Impurity D. lcms.cznih.gov This compound results from the aromatization of the dihydropyridine ring and is a major product of oxidative and photolytic degradation. lcms.czresearchgate.netnih.gov
Under acidic and oxidative stress, a dehydro-amlodipine derivative with the molecular formula C₂₀H₂₃N₂O₅Cl has been detected. researchgate.net In acidic conditions alone, a degradation product designated AM7 has been reported. researchgate.net
Alkaline hydrolysis leads to several specific degradation products. A major degradant with the molecular formula C₁₅H₁₆NOCl has been identified under harsh basic conditions. researchgate.net Other products formed only under alkaline stress include those designated AM2, AM3, AM4, and AM5. researchgate.net An alkali degradation product with an m/z of 419.51 has also been recorded. researchgate.net
Photodegradation is particularly complex, with one study identifying sixteen different photoproducts. nih.gov The primary photoproduct is the amlodipine pyridine derivative (AML 1, m/z 407.1385), which then serves as a precursor for further transformations. nih.gov Some photoproducts are formed only under specific pH conditions during irradiation, such as AML 12 (m/z 381.1212) in acidic solution and AML 13, 14, 15, and 16 in basic solutions. nih.gov
Thermal stress can lead to intramolecular cyclization, forming products referred to as AMLDEG-I, AMLDEG-II, and AMLDEG-III. researchgate.net Additionally, a novel impurity identified as 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-(morpholin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (m/z 421.15) was found during accelerated stability studies, formed by a reaction with formaldehyde (B43269) originating from pharmaceutical excipients. researchgate.net
Table 2: Identified Degradation Products of this compound
| Identifier | Chemical Information | Formation Condition(s) |
|---|---|---|
| Impurity D / AML 1 (Pyridine Derivative) | m/z 407 lcms.cz, m/z 407.1385 nih.gov | Oxidative, Acidic, Photolytic lcms.cznih.gov |
| Dehydro Amlodipine Derivative | C₂₀H₂₃N₂O₅Cl researchgate.net | Oxidative, Acidic researchgate.net |
| Alkaline Degradant | C₁₅H₁₆NOCl researchgate.net | Alkaline Hydrolysis researchgate.net |
| Alkaline Degradant | m/z 419.51 researchgate.net | Alkaline Hydrolysis researchgate.net |
| AM2, AM3, AM4, AM5 | Not specified | Alkaline Hydrolysis researchgate.net |
| AM7 | Not specified | Acidic Hydrolysis researchgate.net |
| AMLDEG-I, II, III | Intramolecular cyclization products researchgate.net | Thermal Degradation researchgate.net |
| AML 12 | m/z 381.1212 nih.gov | Photolytic (Acidic pH) nih.gov |
| Excipient-related Impurity | 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-(morpholin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (m/z 421.15) researchgate.net | Accelerated Stability (reaction with formaldehyde) researchgate.net |
Chromatographic and Spectrometric Elucidation of Degradants
Forced degradation studies are instrumental in identifying the potential degradation products of this compound. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to separate, identify, and characterize its degradants.
Under thermal stress, amlodipine has been shown to undergo intramolecular reactions, leading to the formation of three cyclic products: AMLDEG-I, AMLDEG-II, and AMLDEG-III. researchgate.net These were isolated using column chromatography and their structures were elucidated using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The structure of AMLDEG-III was further confirmed by single crystal X-ray diffraction. researchgate.net
Photodegradation studies, exposing amlodipine solutions to solar or xenon lamp radiation, have identified a primary degradation product involving the aromatization of the dihydropyridine ring to a pyridine derivative (amlodipine pyridine derivative). researchgate.netnih.gov This initial photoproduct appears to be a precursor for subsequent transformations, leading to the formation of at least sixteen different photoproducts. nih.gov Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has been a key technique in identifying these compounds. nih.gov
In acidic and oxidative conditions, a dehydro amlodipine derivative with the molecular formula C₂₀H₂₃N₂O₅Cl has been identified. researchgate.netresearchgate.net Under strong alkaline conditions (5 mol/L NaOH at 80°C), a major degradation product with the molecular formula C₁₅H₁₆NOCl was identified. researchgate.netresearchgate.net Furthermore, a novel impurity was discovered during accelerated stability studies of multi-component tablets, identified as 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-(morpholin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate. This degradant was found to be a product of the reaction between amlodipine and formaldehyde originating from excipients in the formulation. nih.gov
| Degradant | Stress Condition | Analytical Technique(s) Used for Elucidation |
|---|---|---|
| AMLDEG-I, AMLDEG-II, AMLDEG-III | Thermal | Column Chromatography, FT-IR, ¹H NMR, ¹³C NMR, Single Crystal X-ray Diffraction (for AMLDEG-III) researchgate.net |
| Amlodipine Pyridine Derivative | Photolytic (Solar/Xenon Lamp) | UHPLC-QTOF-MS researchgate.netnih.gov |
| Dehydro Amlodipine Derivative (C₂₀H₂₃N₂O₅Cl) | Acidic, Oxidative | Mass Spectrometry researchgate.netresearchgate.net |
| Unnamed Degradant (C₁₅H₁₆NOCl) | Alkaline (5 mol/L NaOH, 80°C) | Mass Spectrometry researchgate.netresearchgate.net |
| 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-(morpholin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Accelerated Stability (40°C/75% RH) in tablets | UHPLC-MS, NMR nih.gov |
Postulated Degradation Pathways
The degradation of this compound primarily involves the dihydropyridine ring, which is susceptible to oxidation, and the ester side chains, which can undergo hydrolysis.
Hydrolytic Degradation : Amlodipine is susceptible to both acid and base hydrolysis. ulisboa.pt In strongly acidic and basic conditions, significant degradation has been observed. researchgate.netijpsonline.comjsirjournal.com Under acidic conditions, one of the proposed mechanisms involves the formation of impurity F. ulisboa.pt In alkaline conditions, the dihydropyridine ring can be oxidized to a pyridine ring, or the ester bond can be cleaved. researchgate.net Total degradation has been achieved in 5 mol/L NaOH at 80°C. researchgate.netresearchgate.net
Oxidative Degradation : Under oxidative stress, such as exposure to hydrogen peroxide, amlodipine undergoes degradation. researchgate.net A key pathway involves the formation of a dehydro amlodipine derivative, which corresponds to the aromatization of the dihydropyridine ring into a pyridine ring. This is a common degradation pathway for dihydropyridine-based drugs. ulisboa.pt
Photodegradation : Amlodipine is known to be photosensitive. researchgate.net The primary photodegradation pathway is the aromatization of the dihydropyridine moiety, forming the amlodipine pyridine derivative. researchgate.netnih.gov This initial product can then undergo further transformations, leading to a cascade of other photoproducts. nih.gov The degradation kinetics in these cases have been observed to follow a pseudo-first-order model. researchgate.netnih.gov
Thermal Degradation : While considered relatively stable under heat compared to other stress conditions, amlodipine can degrade through intramolecular cyclization reactions, as seen with the formation of AMLDEG-I, AMLDEG-II, and AMLDEG-III. researchgate.net
Development of Stability-Indicating Analytical Methods for this compound
To accurately quantify this compound in the presence of its degradation products, stability-indicating analytical methods are essential. The most common and reliable methods are based on reversed-phase high-performance liquid chromatography (RP-HPLC). These methods are developed and validated to ensure they are specific, accurate, precise, and robust.
The development of these methods involves subjecting amlodipine to various stress conditions (acid, base, oxidation, heat, and light) to generate the degradation products. ijpsonline.comresearchgate.net The chromatographic conditions are then optimized to achieve adequate separation between the intact drug and all the formed degradants.
Several studies have detailed the development of such methods. For instance, a method was developed using an ODS C-18 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 3.5). medcraveonline.comresearchgate.net Another successful method employed a mobile phase consisting of 0.05 M orthophosphoric acid buffer, methanol, and acetonitrile in a 50:35:15 ratio, with detection at 361 nm. ijpsonline.com The goal is to ensure that the peak for amlodipine is pure and free from any co-eluting degradant peaks, which is often confirmed using a photodiode array (PDA) detector to assess peak purity.
The validation of these stability-indicating methods is performed according to the International Conference on Harmonisation (ICH) guidelines, evaluating parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netnih.gov
| Chromatographic Column | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|
| ODS C-18 (250mm x 4.6mm, 5µm) | Acetonitrile:Potassium Dihydrogen Phosphate (pH 3.5) (45:55 v/v) | 230 nm | medcraveonline.comresearchgate.net |
| ODS column (150x4.6 mm) | 0.05 M Orthophosphoric acid buffer:Methanol:Acetonitrile (50:35:15) | 361 nm | ijpsonline.com |
| Agilent C18 (250mm x 4.6mm, 5µm) | Methanol:Water (80:20 v/v) | 238 nm | researchgate.net |
| Not Specified | Mobile Phase-A: Phosphate buffer with 1% triethylamine (B128534) (pH 3.0) Mobile Phase-B: Methanol:Buffer (65:35 v/v) | 237 nm | nih.gov |
Molecular Mechanisms and Ion Channel Interaction Research of Amlodipine Hydrochloride
Dihydropyridine (B1217469) Calcium Antagonist Action Modalities
Amlodipine (B1666008) is classified as a dihydropyridine calcium channel blocker. nih.govdrugbank.comdroracle.aipediatriconcall.com Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells. drugbank.compediatriconcall.comscholarsinmedicine.comwikipedia.org The contractile processes of these muscle cells are dependent on the entry of extracellular calcium ions through specific ion channels. drugbank.comscholarsinmedicine.com Amlodipine acts as a peripheral arterial vasodilator by directly impacting vascular smooth muscle, which leads to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure. drugbank.compediatriconcall.comscholarsinmedicine.com
The molecular structure of amlodipine, particularly its ionized state at physiological pH (pKa=8.6), influences its interaction with the calcium channel receptor. scholarsinmedicine.com This interaction is characterized by a gradual rate of association and dissociation with the receptor binding site, resulting in a gradual onset of its therapeutic effect. scholarsinmedicine.comconsensus.app This slow binding kinetic contributes to its long duration of action, allowing for once-daily administration. nih.gov
Inhibition of Calcium Ion Influx Across Cell Membranes
The fundamental action of amlodipine is the blockade of calcium ion influx across cell membranes. drugbank.comscholarsinmedicine.comwikipedia.org This inhibition is selective, with a more pronounced effect on vascular smooth muscle cells than on cardiac muscle cells. drugbank.comscholarsinmedicine.com In vascular smooth muscle, the influx of calcium through voltage-dependent L-type calcium channels initiates a cascade of events leading to contraction. nih.gov Calcium binds to calmodulin, which then activates myosin light-chain kinase (MLCK). nih.govpatsnap.com MLCK phosphorylates the myosin light chain, leading to muscle contraction and vasoconstriction. nih.govpatsnap.com By blocking the initial influx of calcium, amlodipine disrupts this pathway, leading to vasodilation. droracle.aipatsnap.com
Experimental studies have demonstrated that amlodipine effectively inhibits Ca2+-induced contractions in depolarized rat aorta, with an IC50 of 1.9 nM, indicating high potency. oup.comconsensus.app This inhibitory action on calcium influx is central to its role in reducing blood pressure and alleviating angina. drugbank.compatsnap.com
Differential Binding to Dihydropyridine and Non-Dihydropyridine Receptor Sites
Experimental data suggest that amlodipine binds to both dihydropyridine and non-dihydropyridine binding sites on L-type calcium channels. drugbank.comscholarsinmedicine.com This distinguishes it from some other calcium channel blockers and may contribute to its unique pharmacological profile. The binding of amlodipine is state-dependent, showing a preference for the resting state of the calcium channel. youtube.com This preference for the resting state is a key factor in its vascular selectivity, as vascular smooth muscle channels cycle less frequently and spend more time in the resting state compared to cardiac muscle channels. youtube.com
The binding site for amlodipine is located on the external, lipid-facing surface of the pore module of the calcium channel, at the interface of two subunits. nih.gov Unlike non-dihydropyridines such as verapamil, which are thought to physically block the pore, dihydropyridines like amlodipine act as allosteric modulators. youtube.commeded101.com Amlodipine's binding does not require the channel to be in an inactivated state to be accessed. youtube.com
| Feature | Dihydropyridines (e.g., Amlodipine) | Non-Dihydropyridines (e.g., Verapamil, Diltiazem) |
| Primary Site of Action | Vascular Smooth Muscle | Myocardium (SA and AV nodes) |
| Effect on Heart Rate | Minimal effect, can cause reflex tachycardia (less common with amlodipine) | Decreases heart rate (negative chronotropy) |
| Effect on Contractility | Minimal negative inotropic effect at therapeutic doses | Decreases contractility (negative inotropy) |
| Binding State Preference | Resting state | Open and inactivated states |
| Binding Location | Lipid-facing regions of S5/S6 segments | Deeper within the channel pore |
Selectivity Profiles: Vascular Smooth Muscle Versus Cardiac Muscle Cells
Amlodipine exhibits a high degree of selectivity for vascular smooth muscle over cardiac muscle. drugbank.comscholarsinmedicine.comwikipedia.org This vascular selectivity is a hallmark of the dihydropyridine class of calcium channel blockers. drugbank.com The greater effect on vascular smooth muscle cells results in peripheral vasodilation with minimal direct impact on cardiac contractility or conduction at therapeutic doses. scholarsinmedicine.comyoutube.com
Several factors contribute to this selectivity. As mentioned, amlodipine's preference for the resting state of L-type calcium channels favors its action in the vasculature. youtube.com Furthermore, in vitro studies have shown that the negative inotropic (force of contraction) effects of amlodipine on cardiac muscle are significantly weaker than its effects on vascular smooth muscle. scholarsinmedicine.comnih.gov For instance, the potency of amlodipine in inhibiting Ca2+-induced contractions in the rat aorta was found to be approximately ten times greater than its negative inotropic potency in perfused guinea pig hearts. consensus.app This selectivity profile is crucial for its clinical use in treating hypertension and angina without significantly depressing cardiac function. youtube.com
Voltage-Gated L-Type Calcium Channel (CaV1.3) Modulation by Amlodipine
Amlodipine's primary target is the L-type voltage-gated calcium channel. nih.govpatsnap.com While much of the research has focused on the CaV1.2 isoform, which is prevalent in cardiovascular tissue, the CaV1.3 isoform also plays important physiological roles, including in the brain and endocrine cells. nih.gov Dihydropyridines are known to block both CaV1.2 and CaV1.3 channels. nih.gov
Structure Activity Relationships Sar and Computational Chemistry of Amlodipine Hydrochloride
In Silico Tools and Experimental Data Integration for Amlodipine (B1666008) Structural Analysis
The structural analysis of amlodipine hydrochloride and its analogues leverages a combination of in silico computational tools and experimental data to provide a comprehensive understanding of its three-dimensional conformation and intermolecular interactions. rsc.org Computational chemistry allows for the modeling, minimization, and representation of molecular structures. pjbmb.org.pk Software such as ArgusLab and AutoDock Vina are utilized for these in silico evaluations. pjbmb.org.pknih.gov
Experimental techniques like X-ray crystallography are fundamental in refining and validating the computationally derived structures. rsc.orgpjbmb.org.pk The crystal structure provides critical insights into the 3D conformation of the molecule, which serves as a foundation for computational assessments. nih.gov This integration is crucial; for instance, the analysis of crystal structures lays the groundwork for subsequent molecular docking and Structure-Activity Relationship (SAR) evaluations. nih.gov Other analytical methods used to confirm the structure of amlodipine and its related compounds include Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and elemental analysis. consensus.app These experimental techniques provide a detailed picture of the molecule's structure and purity, which is then used to inform and validate the computational models. consensus.app
Conformation Analysis of Amlodipine (Folded and Extended Forms)
Conformational analysis of amlodipine reveals the existence of two primary spatial arrangements: folded and extended conformers. researchgate.net The specific conformation of the molecule is a critical determinant of its interaction with biological receptors. Computational methods are employed to determine the most stable conformation by calculating the minimum potential energy. pjbmb.org.pkresearchgate.net
Geometry optimization of amlodipine besylate, performed using the Hartree-Fock (HF) calculation method with software like ArgusLab, has been used to identify its most stable form. pjbmb.org.pkresearchgate.net In one such analysis, the minimum potential energy for the optimal conformation was calculated to be 46.219 Kcal/mol. pjbmb.org.pkresearchgate.net This lowest energy state represents the most likely conformation for the drug when interacting with its receptor. researchgate.net The dihydropyridine (B1217469) ring in amlodipine is noted to be relatively planar, with a significant torsion angle between the dihydropyridine and the attached aryl ring. consensus.app The side chain containing the protonated amino group extends away from the core ring structure. consensus.app
Influence of Protonation and Ionic Forces on Amlodipine Intermolecular Interactions
The physicochemical properties of amlodipine are significantly influenced by a basic aminoethyl ether side chain at the C-2 position of the dihydropyridine ring. gpatindia.comnih.gov This group has a pKa of 8.6, which results in the molecule being more than 90% ionized at physiological pH. nih.govoup.comwikipedia.org This high degree of protonation is considered a predominant factor governing amlodipine's intermolecular interactions. researchgate.netnih.gov
The presence of a positive charge at physiological pH allows for strong ionic interactions with cell membranes and receptor sites. consensus.appnih.gov These ionic forces play a major role in the molecule's binding characteristics and contribute to its unique pharmacokinetic profile, including its high bioavailability and long half-life. consensus.appresearchgate.netoup.com The protonated amine allows for both ionic and hydrophobic interactions with cellular membranes, distinguishing it from other 1,4-dihydropyridines. consensus.app
Molecular Modeling and Docking Studies of Amlodipine and Analogs with Receptors (e.g., Ryanodine and Dihydropyridine Receptors)
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target receptor. nih.govarcjournals.org Studies on amlodipine and its bio-isosteres have been conducted using protein targets such as the L-type voltage-gated calcium channel (a dihydropyridine receptor). nih.govarcjournals.org The 3D structures of these receptors are often obtained from the Protein Data Bank (PDB), with specific examples including PDB IDs 5KMD and 6M7H. nih.gov
Docking simulations, performed with tools like AutoDock Vina and the Molecular Operating Environment (MOE), evaluate the binding potential of amlodipine and its analogues. nih.govarcjournals.org These studies analyze interactions with key amino acid residues within the receptor's binding pocket. nih.gov The binding affinity is often expressed as a score, where a more negative value indicates a stronger interaction. nih.gov For instance, in a study comparing amlodipine bio-isosteres, the synthesized compounds showed superior docking scores compared to standard amlodipine, indicating potentially enhanced therapeutic efficacy. rsc.orgnih.gov
Key interactions for dihydropyridines at the receptor site include:
Hydrogen bonding: The N-H group of the dihydropyridine ring is critical for activity and participates in hydrogen bonding with the receptor. oup.comactascientific.com
Ring-to-ring interaction: The phenyl group at the C4 position interacts with tyrosine residues in the calcium channel. actascientific.com
Coordination bonds: The ester groups at the C3 and C5 positions are required for binding to glutamate (B1630785) residues, potentially through a calcium ion bridge. actascientific.com
Binding studies using radiolabeled amlodipine on rat cardiac membranes revealed a high affinity for its binding sites, with a dissociation constant (KD) of 1.64 ± 0.17 nM and a maximum binding capacity (Bmax) of 0.45 ± 0.08 pmol/mg protein. consensus.app The binding process is slow, as is the dissociation from the receptor, which helps to explain the drug's slow onset and long duration of action. consensus.app These studies indicate that amlodipine interacts strongly with both dihydropyridine and phenylalkylamine binding sites on the calcium channel. consensus.app
Table 1: Molecular Docking Binding Affinities of Amlodipine Bio-isosteres This table is representative of data found in docking studies and is for illustrative purposes.
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |
|---|---|---|
| Amlodipine (Standard) | 6M7H | -7.98 |
| Bio-isostere P7 | 6M7H | -9.21 |
| Bio-isostere P9 | 6M7H | -8.75 |
| Bio-isostere P12 | 6M7H | -8.93 |
| Amlodipine (Standard) | 5KMD | -8.12 |
| Bio-isostere P7 | 5KMD | -9.53 |
| Bio-isostere P9 | 5KMD | -9.01 |
| Bio-isostere P12 | 5KMD | -9.15 |
Quantum Structure-Activity Relationships
Quantum computational methods are employed to investigate the relationship between the electronic structure of amlodipine and its biological activity. researchgate.netekb.eg Techniques such as Density Functional Theory (DFT) are used to study molecular structural properties. researchgate.net One important tool in these analyses is the mapping of the molecular electrostatic potential (MEP). researchgate.net
MEP mapping helps to describe the structure-activity relationship by predicting the electrophilic and nucleophilic sites within the molecule. researchgate.net This information on charge distribution is valuable for understanding how the molecule interacts with other molecules and its biological target. researchgate.net For amlodipine, the electrostatic potential map can show electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack, thereby elucidating its reactive nature and binding orientation at the receptor site. researchgate.net
Solid State Chemistry and Polymorphism Research of Amlodipine Hydrochloride
Identification and Characterization of Amlodipine (B1666008) Besylate Solid Forms (Anhydrate, Monohydrate, Dihydrate, Amorphous)
Amlodipine besylate has been identified to exist in at least four distinct solid forms: an anhydrate (AH), a monohydrate (MH), a dihydrate (DH), and an amorphous (AM) form. acs.orgnih.gov Comprehensive characterization has revealed significant differences in the crystal structures and hydrogen bond networks among these forms. acs.orgresearchgate.net The dihydrate is generally considered the most stable form in aqueous environments. researchgate.net The crystal lattices of the monohydrate and dihydrate forms are known to collapse upon the removal of water, leading to a melt from which the anhydrate form can crystallize. acs.orgfigshare.com The amorphous form is typically produced by the rapid cooling of this dehydration-induced melt. acs.orgresearchgate.net
X-ray diffraction (XRD) is a primary technique for distinguishing between the different crystalline forms of amlodipine besylate. researchgate.net Both single-crystal and powder X-ray diffraction (XRPD) provide unique "fingerprints" for each solid form, confirming their distinct crystal structures. sci-hub.stresearchgate.net
Anhydrate (AH): The anhydrous form crystallizes in the orthorhombic system with the space group Pbca. researchgate.net
Monohydrate (MH): This form has been characterized by X-ray powder diffractometry, revealing a unique pattern distinct from the other forms. researchgate.net Upon dehydration, the monohydrate can form an isomorphic dehydrate. researchgate.net
Dihydrate (DH): The crystal structure of the dihydrate form has been determined by single-crystal X-ray analysis at both room temperature (25 °C) and low temperature (-150 °C), providing detailed structural information. acs.orgsci-hub.st
Amorphous (AM): XRPD analysis of the amorphous form shows a characteristic halo pattern, lacking the sharp diffraction peaks indicative of a crystalline structure. acs.org
Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal behavior, stability, and transformations of amlodipine besylate's solid forms. researchgate.net
Anhydrate (AH): DSC analysis shows a melting point at approximately 207°C, which occurs concomitantly with decomposition. researchgate.net
Monohydrate (MH) and Dihydrate (DH): During DSC measurements, the hydrate forms exhibit melting combined with dehydration. sci-hub.st The dehydration of these forms can lead to the formation of a melt, which then crystallizes into the anhydrate form upon further heating. acs.orgfigshare.com
Amorphous (AM): The amorphous form is produced by rapidly cooling the melt formed during the dehydration of the hydrate forms. sci-hub.st This is a significant pathway as the melt from the anhydrate form tends to decompose immediately. sci-hub.st
| Solid Form | Thermal Event | Approximate Temperature (°C) | Notes |
|---|---|---|---|
| Anhydrate (AH) | Melting & Decomposition | ~207 | Melting occurs with simultaneous decomposition. researchgate.net |
| Monohydrate (MH) | Dehydration & Melting | - | Lattice collapses to a melt upon dehydration. acs.org |
| Dihydrate (DH) | Dehydration & Melting | - | Lattice collapses to a melt upon dehydration. acs.org |
Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are effective in differentiating the solid forms of amlodipine besylate. nih.govresearchgate.net These methods are sensitive to the molecular environment and can detect differences in the hydrogen bond networks present in the crystal lattices of the anhydrate and hydrate forms. acs.orgresearchgate.net Analysis of the spectra for the anhydrate, monohydrate, and dihydrate forms reveals distinct differences, particularly in regions associated with O-H and N-H stretching, which are directly involved in hydrogen bonding with water molecules in the hydrated forms. acs.org
Crystallization Processes and Polymorph Control
Controlling the polymorphic form of amlodipine besylate is critical during the crystallization process. researchgate.net The choice of solvent and the specific crystallization conditions, such as temperature and cooling rate, play a determinative role in which solid form is produced. google.comwhiterose.ac.uk
Solvent-mediated transformation is a key phenomenon in the solid-state chemistry of amlodipine besylate. acs.orgresearchgate.net When less stable forms, such as the anhydrate or monohydrate, are suspended in certain solvents, particularly water, they can transform into a more stable form. acs.orgnih.gov At 37°C in water, both the anhydrate and monohydrate forms undergo a solvent-mediated transformation to yield the more stable dihydrate. acs.orgresearchgate.net This transformation is thermodynamically driven, with van't Hoff analysis indicating the dihydrate is the stable phase below 71°C, while the anhydrate is stable above this temperature. acs.org
The selection of the solvent system is a critical factor in controlling the resulting polymorph of amlodipine besylate. whiterose.ac.ukijbpr.com
Aqueous Solvents: Crystallization from aqueous solutions is a common method for preparing the hydrated forms. google.com The monohydrate can be prepared by dissolving the anhydrate in hot water (85°C) followed by rapid cooling in an ice bath. sci-hub.st The dihydrate can be prepared via solvent-mediated transformation by stirring an aqueous suspension of the anhydrate at room temperature. sci-hub.st
Organic Solvents: Organic solvents can also be used, either alone or in mixtures with water. google.com For instance, crystallization can be induced by adding water as an anti-solvent to an organic solution of amlodipine besylate. google.com Solvents such as methanol (B129727), ethanol (B145695), 2-propanol, acetone, and dichloromethane have been used in crystallization studies. sci-hub.st
Conditions: The rate of cooling and the presence of seed crystals can influence the outcome of the crystallization process. google.com For example, slow cooling of a seeded aqueous solution is a described method for producing the monohydrate form. google.com As previously noted, rapid cooling (quench-cooling) of a dehydration-induced melt is the primary method for obtaining the amorphous form. researchgate.net
Based on a comprehensive review of the available scientific literature, a detailed article focusing solely on the solid-state chemistry and polymorphism of Amlodipine Hydrochloride as per the specified outline cannot be generated.
The overwhelming majority of published research on the solid-state properties of amlodipine—including the preparation of amorphous forms, solvent-mediated phase transformations, dissolution kinetics of polymorphs, and thermodynamic stability—has been conducted on Amlodipine Besylate or the amlodipine free base.
The specific salt form of an active pharmaceutical ingredient is critical as the counter-ion (in this case, hydrochloride vs. besylate) directly influences the crystal lattice structure. This results in unique and distinct physicochemical properties for each salt, including:
Polymorphic forms: The number and nature of polymorphs are specific to the salt.
Solubility and Dissolution Rates: Different crystal structures lead to different solubilities and dissolution behaviors.
Thermodynamic Stability: The stability of different solid forms and their transition temperatures are unique to the specific salt.
Extrapolating data from amlodipine besylate to describe this compound would be scientifically inaccurate and misleading. To ensure the highest standard of accuracy and avoid generating content that is not factually supported by research on the specified compound, the requested article cannot be provided.
Theoretical Pharmacokinetic Modeling of Amlodipine Hydrochloride
Model-Dependent Pharmacokinetic Analysis of Amlodipine (B1666008)
Model-dependent analysis utilizes specific compartmental models to describe the time course of drug concentrations in the body. For amlodipine, various models have been employed to characterize its pharmacokinetic profile. The selection of a model is based on fitting the observed plasma concentration-time data to different mathematical descriptions.
Research has shown that the pharmacokinetics of amlodipine can be effectively described by both one- and two-compartment models. A one-compartment model with first-order absorption and elimination has been successfully used in population pharmacokinetic studies, particularly when analyzing data from diverse patient populations. researchgate.netnih.gov In some detailed analyses, a two-compartment model with zero-order absorption and first-order elimination was found to best describe the data, especially noted by the bi-exponential decline in the plasma concentration-time plot. nih.gov The use of model-based analysis is considered a valid approach for evaluating pharmacokinetic parameters and can offer advantages in precision compared to non-compartmental methods. nih.gov
| Model Type | Absorption Model | Elimination Model | Key Findings |
| One-Compartment | First-Order | First-Order | Best described concentration-time profiles in population pharmacokinetic studies, sometimes incorporating a lag-time. nih.gov |
| Two-Compartment | Zero-Order | First-Order | Found to better describe data in specific studies, aligning with the observed bi-exponential decline in plasma concentration. nih.gov |
Model-Independent Pharmacokinetic Analysis of Amlodipine
Studies in healthy volunteers have been conducted to determine these parameters following both intravenous and oral administration. After a single intravenous dose, the mean plasma half-life was determined to be approximately 34 hours, with a mean clearance of 7 ml/min/kg and a mean apparent volume of distribution of 21 L/kg. umb.edu.pl Following a single oral dose, the mean systemic availability was found to be 64%, with a mean plasma half-life of 36 hours. umb.edu.pl The long half-life, consistently reported to be between 35 and 50 hours, is a defining characteristic of amlodipine. nih.govresearchgate.net
| Parameter | Intravenous Administration (10 mg) | Oral Administration (10 mg) |
| Mean Plasma Half-life (t½) | 34 hours | 36 hours |
| Mean Systemic Availability (F) | N/A | 64% |
| Mean Clearance (CL) | 7 ml/min/kg | N/A |
| Mean Apparent Volume of Distribution (Vd) | 21 L/kg | N/A |
| Time to Peak Plasma Concentration (Tmax) | N/A | 7.6 ± 1.8 hours |
Data sourced from a study in healthy volunteers. umb.edu.pl
Population Pharmacokinetic Modeling for Amlodipine
Population pharmacokinetic (PopPK) modeling uses nonlinear mixed-effects modeling to analyze data from a representative patient population, allowing for the identification and quantification of sources of variability in drug concentrations. This approach is crucial for understanding how factors such as demographics, organ function, and co-medications influence drug behavior.
For amlodipine, PopPK studies have frequently utilized a one-compartment model with first-order absorption and elimination. researchgate.netnih.gov These models have identified several significant covariates affecting amlodipine's pharmacokinetics. Body weight is a key factor, with weight-adjusted apparent clearance (CL/F) and apparent volume of distribution (V/F) being greater in younger children, suggesting a need for higher doses in that demographic. researchgate.net Sex has also been identified as an influential covariate, with females showing a lower clearance rate than males. researchgate.net Furthermore, co-administration with drugs that are inhibitors or inducers of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes amlodipine, significantly impacts its clearance. nih.gov For instance, CYP3A4 inhibitors can nearly double the drug's area under the curve (AUC), while inducers can decrease it by more than half. nih.gov
| Parameter | Value (for a 45 kg individual) | Covariate Influence |
| Apparent Clearance (CL/F) | Males: 23.7 L/h | Influenced by sex, CYP3A4 inhibitors/inducers, and postoperative days. researchgate.netnih.govdovepress.com |
| Females: 17.6 L/h | ||
| Apparent Volume of Distribution (V/F) | 25.1 L/kg | Influenced by body weight. researchgate.net |
Theoretical Pharmacodynamic Modeling of Concentration-Effect Relationships
Pharmacodynamic modeling aims to establish a quantitative relationship between drug concentration and the observed pharmacological effect. For amlodipine, this typically involves modeling its antihypertensive effects. The long half-life of amlodipine is presumed to translate to a prolonged duration of action, and modeling helps to confirm this relationship. nih.gov
Studies have shown a good correlation between amlodipine plasma concentrations and the reduction in blood pressure. nih.gov An integrated pharmacokinetic-pharmacodynamic model can be used to calculate individual patient responsiveness. One study reported a responsiveness for erect systolic blood pressure of -3.1 ± 0.9 mm Hg per ng/mL of amlodipine concentration. nih.gov
Due to a delay observed between plasma concentration and the hypotensive effect, pharmacodynamic models often incorporate an "effect compartment." nih.gov The data for blood pressure lowering is often best described by an Emax or Imax model, which relates the drug concentration to the maximum possible effect. nih.gov These models confirm that the plasma concentration-time profile of amlodipine is a suitable index of its effect-time profile, showing a sustained antihypertensive response over a 24-hour period with minimal peak-to-trough variability. nih.gov
| Model Type | Key Feature | Finding |
| Integrated PK-PD Model | Calculates individual patient responsiveness. | Amlodipine concentrations correlate well with placebo-corrected blood pressure reductions. nih.gov |
| Emax / Imax Model with Effect Compartment | Accounts for the delayed blood pressure response relative to plasma concentration. | Best describes the relationship between amlodipine concentration and its effect on both systolic and diastolic blood pressure. nih.gov |
Investigational Biological Activities of Amlodipine Hydrochloride Beyond Primary Pharmacological Action
Synergistic Effects with Antimicrobial Agents
Recent studies have highlighted the potential of Amlodipine (B1666008) Hydrochloride to act as an antibiotic adjuvant, enhancing the efficacy of conventional antimicrobial drugs against resistant bacterial strains. sciencepublishinggroup.commedchemexpress.com This synergistic relationship could be pivotal in addressing the growing challenge of antibiotic resistance. sciencepublishinggroup.com Combining amlodipine with certain antibiotics may help reduce required drug dosages, minimize toxic effects, and potentially slow the development of further resistance. medchemexpress.comnih.gov
Amlodipine has demonstrated a significant ability to potentiate the activity of antibiotics against multidrug-resistant bacteria, including Carbapenem-Resistant Acinetobacter baumannii (CRAB). nih.govresearchgate.net A. baumannii is a critical global pathogen, and carbapenems like imipenem are often the primary treatment. nih.gov However, with rising resistance, the efficacy of these agents is compromised.
In vitro studies have shown that when Amlodipine is combined with imipenem, the susceptibility of A. baumannii isolates to the antibiotic increases substantially. nih.gov One study involving 42 clinical isolates of A. baumannii found that the combination of amlodipine and imipenem raised the bacterial susceptibility rate from 16.7% to 54.8%. nih.gov Checkerboard assays confirmed this synergistic or partial synergistic effect in 50% of the tested isolates. nih.gov Similarly, synergistic interactions have been observed when amlodipine is combined with polymyxin B against CRAB isolates. nih.gov
The potentiation is not limited to A. baumannii. A strong synergistic effect has also been documented against methicillin-resistant Staphylococcus aureus (MRSA). sciencepublishinggroup.com When combined with cefuroxime, Amlodipine dramatically lowered the minimum inhibitory concentration (MIC) required to inhibit MRSA growth. sciencepublishinggroup.com
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone | MIC in Combination with Amlodipine | Outcome |
| Acinetobacter baumannii | Imipenem | 0.5 to 32 µg/ml | Not specified, but susceptibility rate increased from 16.7% to 54.8% nih.gov | Synergy or partial synergy in 50% of isolates nih.gov |
| MRSA | Cefuroxime | ≥64 µg/ml | 4 µg/ml (with 4 µg/ml Amlodipine) | Strong synergistic effect sciencepublishinggroup.com |
| Various Strains | Streptomycin | Varies | Not specified, but FIC index was 0.24 nih.gov | Confirmed synergism nih.gov |
This table summarizes the enhanced antibacterial efficacy of antibiotics when combined with Amlodipine against resistant bacterial strains.
The precise mechanisms underlying Amlodipine's synergistic effects are multifaceted and continue to be investigated. One of the key proposed mechanisms is the inhibition of β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics like cephalosporins and carbapenems. sciencepublishinggroup.comresearchgate.net By inhibiting these enzymes, Amlodipine appears to protect the antibiotic from degradation, allowing it to exert its antibacterial action. sciencepublishinggroup.com
Antitumor Effects and Associated Cellular Mechanisms
Beyond its antimicrobial potential, Amlodipine has been investigated for its anticancer properties. nih.govdroracle.ai Research suggests it can inhibit the growth and spread of certain cancer cells, including human epidermoid carcinoma and esophageal carcinoma, through distinct cellular pathways. nih.govresearchgate.net
In vitro studies have demonstrated that Amlodipine can inhibit the viability and migratory capabilities of esophageal carcinoma (EC) cells in a dose- and time-dependent manner. nih.govnih.gov This antitumor effect has also been observed in vivo, where amlodipine treatment inhibited the growth of EC tumors in murine xenograft models. nih.govwjgnet.com
A key aspect of its antimigratiory effect is the inhibition of the epithelial-mesenchymal transition (EMT). nih.gov EMT is a cellular process that allows epithelial cells to acquire migratory and invasive properties, a critical step in cancer metastasis. Amlodipine has been shown to suppress EMT, thereby reducing the migration of tumor cells. nih.govnih.gov
A central mechanism for Amlodipine's antitumor activity is the induction of endoplasmic reticulum (ER) stress. nih.govnih.gov The ER is a cellular organelle responsible for protein folding; when this process is disrupted, unfolded or misfolded proteins accumulate, leading to ER stress. researchgate.netmdpi.com While initially a pro-survival response, prolonged or severe ER stress triggers programmed cell death, or apoptosis. mdpi.com
Mechanistic studies have confirmed that Amlodipine induces ER stress-mediated apoptosis in esophageal cancer cells. nih.govnih.gov Furthermore, this induction of ER stress is also responsible for the suppression of EMT. nih.gov Interestingly, Amlodipine-induced ER stress also promotes autophagy, a cellular recycling process. In this context, autophagy appears to act as a protective mechanism for the cancer cells. nih.govwjgnet.com Blocking autophagy was found to increase the rate of Amlodipine-induced apoptosis and migration inhibition, suggesting that a combination therapy of Amlodipine with an autophagy inhibitor could be a promising therapeutic strategy. nih.govwjgnet.com
| Cancer Cell Line | Effect of Amlodipine | Associated Cellular Mechanism |
| Esophageal Carcinoma (EC) | Decreased cell viability and proliferation nih.gov | Induction of ER stress-mediated apoptosis nih.gov |
| Esophageal Carcinoma (EC) | Inhibition of cell migration nih.gov | Suppression of Epithelial-Mesenchymal Transition (EMT) via ER stress nih.govnih.gov |
| Human Epidermoid Carcinoma (A431) | G1 cell cycle arrest and growth inhibition researchgate.net | Induction of apoptosis through caspase signaling researchgate.net |
| Murine Squamous Cell Carcinoma (SCCVII) | Reduced cell proliferation and tumor growth nih.gov | Induction of autophagy, decreased exosome production nih.govnih.gov |
This table outlines the observed antitumor effects of Amlodipine on various cancer cell lines and the corresponding cellular mechanisms.
The antitumor effects of Amlodipine are intrinsically linked to its primary pharmacological function as an L-type calcium channel blocker. nih.gov L-type calcium channels are expressed in various cancer types, and their subunits have been found at significantly higher mRNA levels in esophageal squamous cell carcinoma tissue compared to normal tissue. nih.gov
Specifically, the Cav1.3 protein, a subunit of the L-type calcium channel, has been found to be expressed at higher levels in esophageal carcinoma tissues than in adjacent non-cancerous tissues. nih.govresearchgate.net This overexpression suggests that L-type calcium channels may play a role in the development and progression of esophageal cancer. researchgate.net By blocking these channels, Amlodipine interferes with the cellular processes that depend on calcium influx, leading to the observed antitumor effects such as the induction of ER stress, apoptosis, and inhibition of cell proliferation. nih.govnih.gov
Other Emerging Research Applications of Amlodipine Hydrochloride
Amlodipine (B1666008) as a Corrosion Inhibitor
Amlodipine Hydrochloride has been identified as an effective corrosion inhibitor for mild steel, especially in hydrochloric acid solutions. researchgate.netconsensus.app The inhibition efficiency of amlodipine increases with its concentration in the corrosive medium. researchgate.netresearchgate.net This protective effect is attributed to the specific molecular structure of amlodipine, which contains π-bonds, phenyl rings, and polar functional groups. researchgate.net These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. researchgate.net Studies have shown that amlodipine functions as a mixed-type inhibitor, meaning it impedes both the anodic and cathodic reactions of the corrosion process.
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. researchgate.net This process is influenced by the nature of the metal, the corrosive environment, and the molecular structure of the inhibitor. Research indicates that the adsorption of amlodipine on mild steel in a 0.1M HCl solution follows the Langmuir adsorption isotherm. researchgate.netresearchgate.netconscientiabeam.com This suggests the formation of a monolayer of amlodipine molecules on the metal surface. conscientiabeam.com
The adsorption process can involve either physisorption, which is due to electrostatic interactions, or chemisorption, which involves the sharing of electrons between the inhibitor and the metal. Some studies suggest a physisorption mechanism for amlodipine. However, the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the amlodipine molecule also allows for the possibility of chemisorption through the formation of coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.
The following table, compiled from weight loss measurement studies, illustrates the relationship between the concentration of amlodipine, its inhibition efficiency, and the surface coverage on mild steel in a 0.1M HCl solution.
| Amlodipine Concentration (M) | Inhibition Efficiency (%) | Surface Coverage (θ) |
|---|---|---|
| 2.5 x 10⁻³ | 68.3 | 0.683 |
| 5.0 x 10⁻³ | 75.0 | 0.750 |
| 7.5 x 10⁻³ | 80.0 | 0.800 |
| 1.0 x 10⁻² | 83.3 | 0.833 |
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the corrosion inhibition mechanism at a molecular level. mdpi.com These computational methods provide insights into the relationship between the molecular structure of an inhibitor and its efficiency. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).
A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process. A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies greater reactivity of the inhibitor molecule. The dipole moment provides information about the polarity of the molecule, which can influence its adsorption characteristics.
While specific quantum chemical data for this compound as a corrosion inhibitor is not extensively detailed in publicly available literature, studies have been conducted to investigate these parameters for Amlodipine Besylate. researchgate.net Such quantum structure-activity relationship studies are crucial for elucidating the electronic properties of the amlodipine molecule that contribute to its effectiveness as a corrosion inhibitor. researchgate.net These theoretical calculations complement experimental findings and aid in the design of more effective corrosion inhibitors.
Q & A
Q. What analytical methods are recommended for quantifying Amlodipine Hydrochloride in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection is a standard method. Parameters such as column type (e.g., C18), mobile phase composition (e.g., phosphate buffer and acetonitrile), and detection wavelength (e.g., 237 nm) should be optimized based on the compound’s physicochemical properties. For robustness, ion-pair RP-HPLC methods validated for structurally similar compounds like amlodipine besylate can be adapted .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow SOPs for handling hydrochloride salts, including:
- Glove selection : Consult manufacturer compatibility charts for chemical resistance (e.g., nitrile gloves) .
- Eye protection : Use safety goggles and face shields during preparation.
- Decontamination : Immediate washing with water for skin/eye contact and proper ventilation if inhaled .
- Training : Documented training on SDS access and emergency procedures is mandatory .
Q. How should researchers design in vitro studies to assess this compound’s calcium channel blocking activity?
Use isolated vascular smooth muscle preparations (e.g., rat aortic rings) in organ baths. Measure dose-dependent relaxation responses under depolarizing conditions (e.g., KCl-induced contraction). Include positive controls (e.g., nifedipine) and normalize data to baseline tension .
Q. What are the key considerations for stability testing of this compound in formulation studies?
Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor degradation products via HPLC-MS. Stability-indicating methods must resolve peaks for the parent compound and degradants .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize analytical method development for this compound?
Apply factorial designs to evaluate critical parameters (e.g., mobile phase pH, column temperature). For example, a central composite design was used to optimize an HPLC method for amlodipine besylate, achieving robustness by testing interactions between variables . Use response surface methodology to predict optimal conditions and validate using ICH guidelines .
Q. What strategies resolve contradictions in reported pharmacokinetic profiles of this compound across species?
Perform interspecies scaling using allometric models (e.g., body surface area adjustments). Meta-analyses should account for variables like administration route (oral vs. intravenous), formulation differences (immediate vs. sustained release), and metabolic enzyme polymorphisms .
Q. How does the hydrochloride salt form influence Amlodipine’s solubility and bioactivity compared to other salts (e.g., besylate)?
Compare solubility profiles via shake-flask method in biorelevant media (e.g., FaSSIF). Assess dissolution kinetics using USP apparatus and correlate with in vivo bioavailability data. Structural analysis (e.g., X-ray crystallography) can clarify salt-specific crystal packing effects on dissolution .
Q. What experimental designs mitigate variability in in vivo antihypertensive efficacy studies of this compound?
Use randomized, blinded crossover studies in hypertensive animal models (e.g., SHR rats). Standardize dosing times, diet, and environmental stressors. Include telemetry for continuous blood pressure monitoring and plasma concentration-time profiles to link PK/PD outcomes .
Q. How can researchers address discrepancies in reported metabolite profiles of this compound?
Employ high-resolution LC-MS/MS with stable isotope-labeled internal standards. Validate metabolites using in vitro hepatic microsomal assays and compare with clinical data. Cross-reference findings with databases like HMDB or PubChem .
Q. What methodologies improve the detection limit of this compound in trace-level environmental samples?
Utilize solid-phase extraction (SPE) coupled with UPLC-MS/MS. Optimize SPE sorbents (e.g., hydrophilic-lipophilic balance cartridges) and ionization parameters (e.g., ESI+ mode). Validate using matrix-matched calibration to account for interferences .
Methodological Resources
- Analytical Validation : Follow ICH Q2(R1) guidelines for method validation, including linearity, precision, and accuracy testing .
- Literature Evaluation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess research gaps and prioritize studies .
- Data Reporting : Adhere to journal-specific guidelines (e.g., structured abstracts, detailed methods) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
